Benzenamine, N-(1-methylpropyl)-4-nitro-N-propyl-3-(trifluoromethyl)-
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Overview
Description
Benzenamine, N-(1-methylpropyl)-4-nitro-N-propyl-3-(trifluoromethyl)- is a complex organic compound that belongs to the class of substituted anilines. This compound is characterized by the presence of a benzenamine core substituted with a nitro group, a trifluoromethyl group, and two alkyl groups. The unique combination of these functional groups imparts distinct chemical and physical properties to the compound, making it of interest in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzenamine, N-(1-methylpropyl)-4-nitro-N-propyl-3-(trifluoromethyl)- typically involves multi-step organic reactions. One common synthetic route includes the nitration of a suitable benzenamine derivative followed by alkylation and trifluoromethylation. The nitration process involves the introduction of a nitro group (-NO2) to the aromatic ring using concentrated nitric acid and sulfuric acid as reagents. Alkylation can be achieved through the reaction of the nitro-substituted benzenamine with alkyl halides in the presence of a base such as potassium carbonate. Trifluoromethylation is often carried out using reagents like trifluoromethyl iodide or trifluoromethyl sulfonic acid under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the reactions. Additionally, industrial processes may incorporate purification steps such as recrystallization, distillation, or chromatography to obtain the desired compound with high purity.
Chemical Reactions Analysis
Types of Reactions
Benzenamine, N-(1-methylpropyl)-4-nitro-N-propyl-3-(trifluoromethyl)- undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Reduction: The compound can undergo reduction reactions, particularly the nitro group, which can be reduced to an amine.
Substitution: The aromatic ring can participate in electrophilic substitution reactions, such as halogenation or nitration, under appropriate conditions
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium catalyst.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogens (chlorine, bromine), nitric acid, sulfuric acid.
Major Products Formed
Oxidation: Amino-substituted derivatives.
Reduction: Amino-substituted derivatives.
Substitution: Halogenated or further nitrated derivatives.
Scientific Research Applications
Benzenamine, N-(1-methylpropyl)-4-nitro-N-propyl-3-(trifluoromethyl)- has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific pharmacological activities.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals
Mechanism of Action
The mechanism of action of Benzenamine, N-(1-methylpropyl)-4-nitro-N-propyl-3-(trifluoromethyl)- involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The trifluoromethyl group enhances the compound’s lipophilicity, facilitating its interaction with lipid membranes and proteins. These interactions can disrupt cellular processes, leading to antimicrobial or anticancer effects .
Comparison with Similar Compounds
Similar Compounds
Benzenamine, N-(1-methylpropyl)-4-(trifluoromethyl)-: Lacks the nitro group, resulting in different chemical reactivity and biological activity.
Benzenamine, N-(1-methylpropyl)-4-nitro-: Lacks the trifluoromethyl group, affecting its lipophilicity and interaction with biological membranes.
Benzenamine, N-(1-methylpropyl)-3-(trifluoromethyl)-: Lacks the nitro group, leading to different chemical and biological properties
Uniqueness
The presence of both the nitro and trifluoromethyl groups in Benzenamine, N-(1-methylpropyl)-4-nitro-N-propyl-3-(trifluoromethyl)- imparts unique chemical and biological properties. The nitro group can participate in redox reactions, while the trifluoromethyl group enhances lipophilicity and membrane interactions. This combination makes the compound a valuable tool in various scientific and industrial applications.
Properties
CAS No. |
821776-80-1 |
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Molecular Formula |
C14H19F3N2O2 |
Molecular Weight |
304.31 g/mol |
IUPAC Name |
N-butan-2-yl-4-nitro-N-propyl-3-(trifluoromethyl)aniline |
InChI |
InChI=1S/C14H19F3N2O2/c1-4-8-18(10(3)5-2)11-6-7-13(19(20)21)12(9-11)14(15,16)17/h6-7,9-10H,4-5,8H2,1-3H3 |
InChI Key |
YJPJORVSHPMZEY-UHFFFAOYSA-N |
Canonical SMILES |
CCCN(C1=CC(=C(C=C1)[N+](=O)[O-])C(F)(F)F)C(C)CC |
Origin of Product |
United States |
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